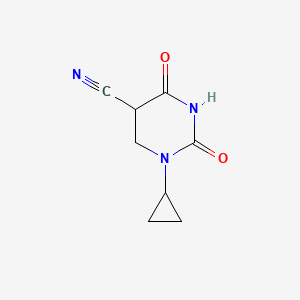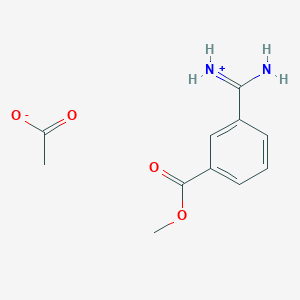![molecular formula C16H11NO3S3 B12345879 2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12345879.png)
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5E)-4-オキソ-2-スルファニリデン-5-[(チオフェン-2-イル)メチリデン]-1,3-チアゾリジン-3-イル]-2-フェニル酢酸は、チアゾリジノン類に属する複雑な有機化合物です。 チアゾリジノン類は、抗菌活性、抗腫瘍活性、抗炎症活性など、さまざまな生物活性で知られています
合成方法
合成経路と反応条件
2-[(5E)-4-オキソ-2-スルファニリデン-5-[(チオフェン-2-イル)メチリデン]-1,3-チアゾリジン-3-イル]-2-フェニル酢酸の合成は、通常、チオフェン-2-カルバルデヒドと2-フェニル酢酸およびチアゾリジノン誘導体の縮合反応により行われます。 この反応は、通常、酢酸ナトリウムなどの塩基と酢酸などの有機溶媒の存在下で行われます 。反応混合物は還流条件下で加熱され、目的の生成物の形成が促進されます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室での合成をスケールアップすることです。これには、収率と純度を高めるために、温度、溶媒、触媒濃度などの反応条件を最適化することが含まれます。連続フローリアクターや自動合成プラットフォームを採用して、効率性と再現性を向上させることができます。
化学反応解析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を受け、スルホキシドまたはスルホンを形成します。
還元: 還元反応はカルボニル基を標的にし、アルコールに変換します。
置換: この化合物は、特にチオフェン環とチアゾリジノン部分で求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)とm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性または酸性条件下で置換反応に使用できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アルコール誘導体。
置換: さまざまな置換チアゾリジノン誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]-2-phenylacetic acid typically involves the condensation of thiophene-2-carbaldehyde with 2-phenylacetic acid and a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium acetate, and an organic solvent, like acetic acid . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring and the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性と抗腫瘍活性が調査されています.
医学: 感染症や癌の治療のための潜在的な治療薬.
産業: 新しい医薬品や農薬の開発に使用できる可能性があります。
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 チアゾリジノン部分は、特定の酵素を阻害することが知られており、微生物や癌細胞の代謝経路の破壊につながります 。金属イオンと安定な錯体を形成する能力も、その生物活性に寄与しています。
類似化合物との比較
類似化合物
ロダニン誘導体: 抗菌活性と抗腫瘍活性で知られています。
チアゾリジンジオン: 糖尿病治療薬として使用されます。
チオフェン誘導体: 抗癌活性や抗炎症活性など、幅広い生物活性を示します.
独自性
2-[(5E)-4-オキソ-2-スルファニリデン-5-[(チオフェン-2-イル)メチリデン]-1,3-チアゾリジン-3-イル]-2-フェニル酢酸は、チアゾリジノンコア、チオフェン環、フェニル酢酸部分のユニークな組み合わせにより際立っています。この構造配置は、独特の物理化学的特性と生物活性を与え、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C16H11NO3S3 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C16H11NO3S3/c18-14-12(9-11-7-4-8-22-11)23-16(21)17(14)13(15(19)20)10-5-2-1-3-6-10/h1-9,13H,(H,19,20)/b12-9- |
InChIキー |
GAVXWEDWPSEUAS-XFXZXTDPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen](/img/structure/B12345801.png)
![N-(2-methoxyethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345808.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12345809.png)

![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[(naphthalen-1-yl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345823.png)

![2-{[11-(4-Methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12345831.png)
![6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one](/img/structure/B12345836.png)
![N-cyclohexyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12345838.png)
![2-Naphthalenecarboxamide,N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulfonyl]phenyl]azo]-](/img/structure/B12345841.png)
![5-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345846.png)
![N-(3-bromophenyl)-2-{[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345849.png)

![N-(3-chloro-4-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345868.png)
